

# Mirodenafil: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

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## Compound of Interest

Compound Name: Mirodenafil

Cat. No.: B1677161

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Mirodenafil** is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction (ED).<sup>[1][2]</sup> Marketed under the trade name Mvix, it represents a second generation of PDE5 inhibitors with a favorable efficacy and safety profile.<sup>[3]</sup> This technical guide provides an in-depth overview of the molecular structure, chemical properties, mechanism of action, pharmacokinetics, and key experimental protocols related to **Mirodenafil**, intended for researchers, scientists, and professionals in the field of drug development.

## Molecular Structure and Chemical Identity

**Mirodenafil** is a pyrrolopyrimidinone derivative with the IUPAC name 5-Ethyl-3,5-dihydro-2-[5-([4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl)-2-propoxyphenyl]-7-propyl-4H-pyrrolo[3,2-d]pyrimidin-4-one. Its chemical structure is distinct from other PDE5 inhibitors, featuring a dihydropyrrole ring instead of a pyrazole ring as seen in sildenafil.

Table 1: Molecular and Chemical Identity of **Mirodenafil**

Property	Value
IUPAC Name	5-Ethyl-3,5-dihydro-2-[5-([4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl)-2-propoxyphenyl]-7-propyl-4H-pyrrolo[3,2-d]pyrimidin-4-one
Chemical Formula	C <sub>26</sub> H <sub>37</sub> N <sub>5</sub> O <sub>5</sub> S
Molar Mass	531.67 g/mol
CAS Number	862189-95-5
SMILES	<chem>CCCC1CN(CC)C2C1[NH]C(NC2=O)C1C(OCCC)CCC(C1)S(=O)(=O)N1CCN(CC1)CCO</chem>

## Physicochemical Properties

**Mirodenafil**'s physicochemical properties are crucial for its formulation, absorption, and distribution. It is a white to off-white crystalline solid. The hydrochloride salt of **Mirodenafil** is often used in formulations to improve its solubility.

Table 2: Physicochemical Properties of **Mirodenafil** and its Hydrochloride Salt

Property	Mirodenafil	Mirodenafil Hydrochloride
pKa	5.99	Not explicitly found
Log Partition Coefficient (octanol/water)	3.67	Not explicitly found
Solubility in DMSO	125 mg/mL (235.11 mM) with sonication	50 mg/mL (82.7 mM) with sonication
Solubility in Ethanol	Not explicitly found	Approximately 10 mg/mL
Aqueous Solubility	Sparingly soluble in aqueous buffers	Sparingly soluble in aqueous buffers

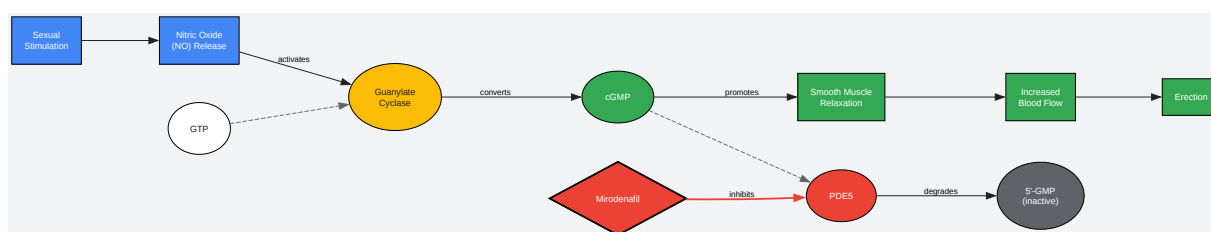
Note: For maximal solubility in aqueous buffers, it is recommended to first dissolve **Mirodenafil** hydrochloride in DMSO and then dilute with the aqueous buffer of choice.

## Mechanism of Action: The PDE5 Signaling Pathway

**Mirodenafil**'s therapeutic effect is derived from its potent and selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the corpus cavernosum of the penis.

During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells, which in turn activates guanylate cyclase. This enzyme increases the intracellular concentration of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and resulting in penile erection. PDE5 is responsible for the degradation of cGMP, thus terminating the erection.

By selectively inhibiting PDE5, **Mirodenafil** prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects and enhancing erectile function in the presence of sexual stimulation.



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**Figure 1: Mirodenafil's Mechanism of Action in the PDE5 Signaling Pathway.**

## Pharmacodynamics: Selectivity Profile

**Mirodenafil** exhibits high selectivity for PDE5 over other phosphodiesterase isozymes, which is believed to contribute to its favorable side-effect profile.

Table 3: In Vitro Inhibitory Potency (IC<sub>50</sub>) of **Mirodenafil** against various PDE Isozymes

PDE Isozyme	Mirodenafil IC <sub>50</sub> (nM)	Sildenafil IC <sub>50</sub> (nM)
PDE5	0.34	3.5
PDE6	>10.2	~38.5
PDE1	>1000	~100
PDE2	>1000	>1000
PDE3	>1000	>1000
PDE4	>1000	>1000
PDE11	Not explicitly found	~1000

Data compiled from various preclinical studies. Note that IC<sub>50</sub> values can vary between different experimental setups.

## Pharmacokinetics

The pharmacokinetic profile of **Mirodenafil** has been characterized in both preclinical and clinical studies.

Table 4: Pharmacokinetic Parameters of **Mirodenafil** in Rats and Humans

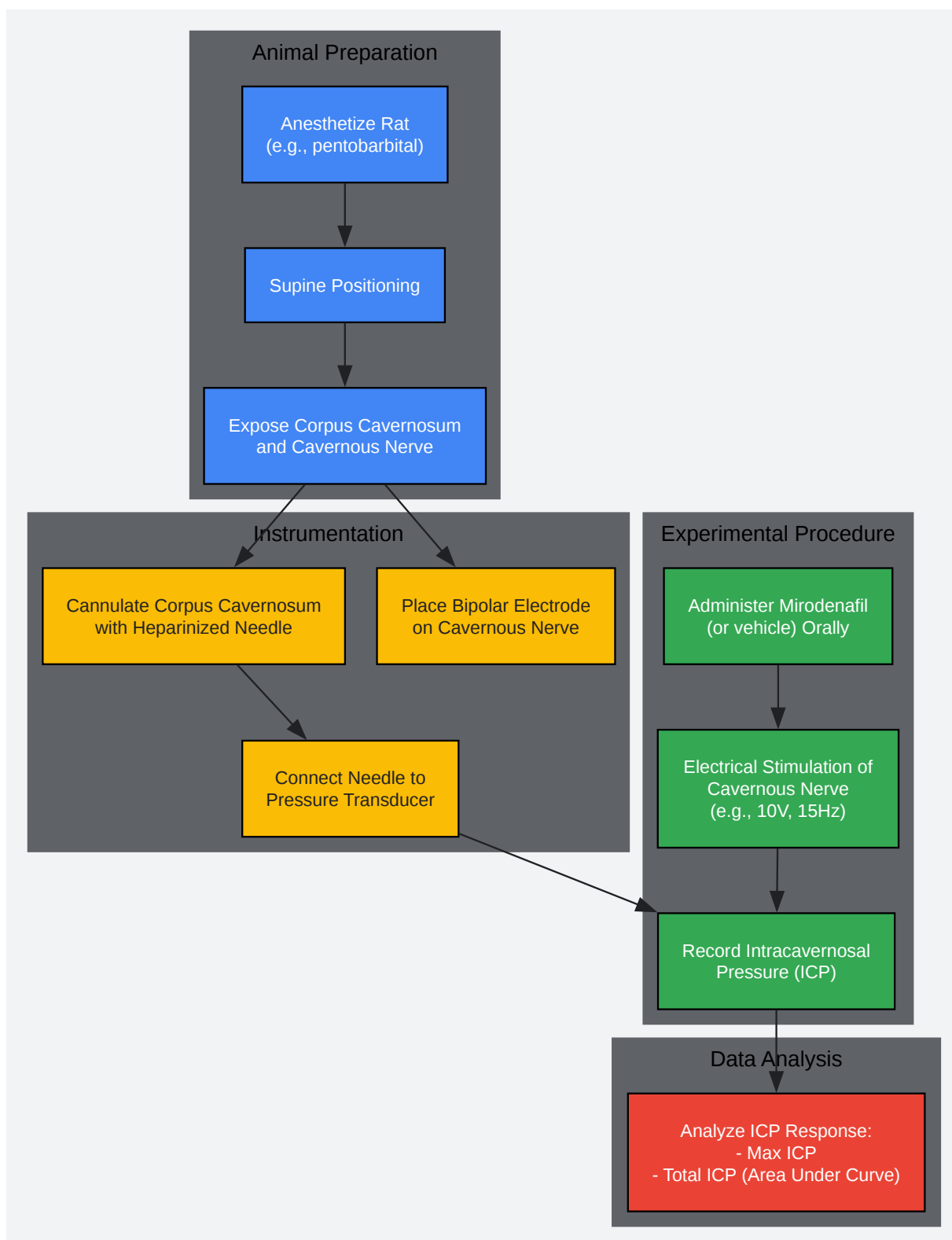
Parameter	Rats (40 mg/kg, oral)	Humans (100 mg, oral)
T <sub>max</sub> (hours)	1.0	~1.25
C <sub>max</sub> (ng/mL)	2,728	354.9
t <sub>1/2</sub> (hours)	1.5	~2.5
Metabolism	Primarily hepatic, via CYP3A4	Primarily hepatic, via CYP3A4
Excretion	Predominantly fecal	Predominantly fecal

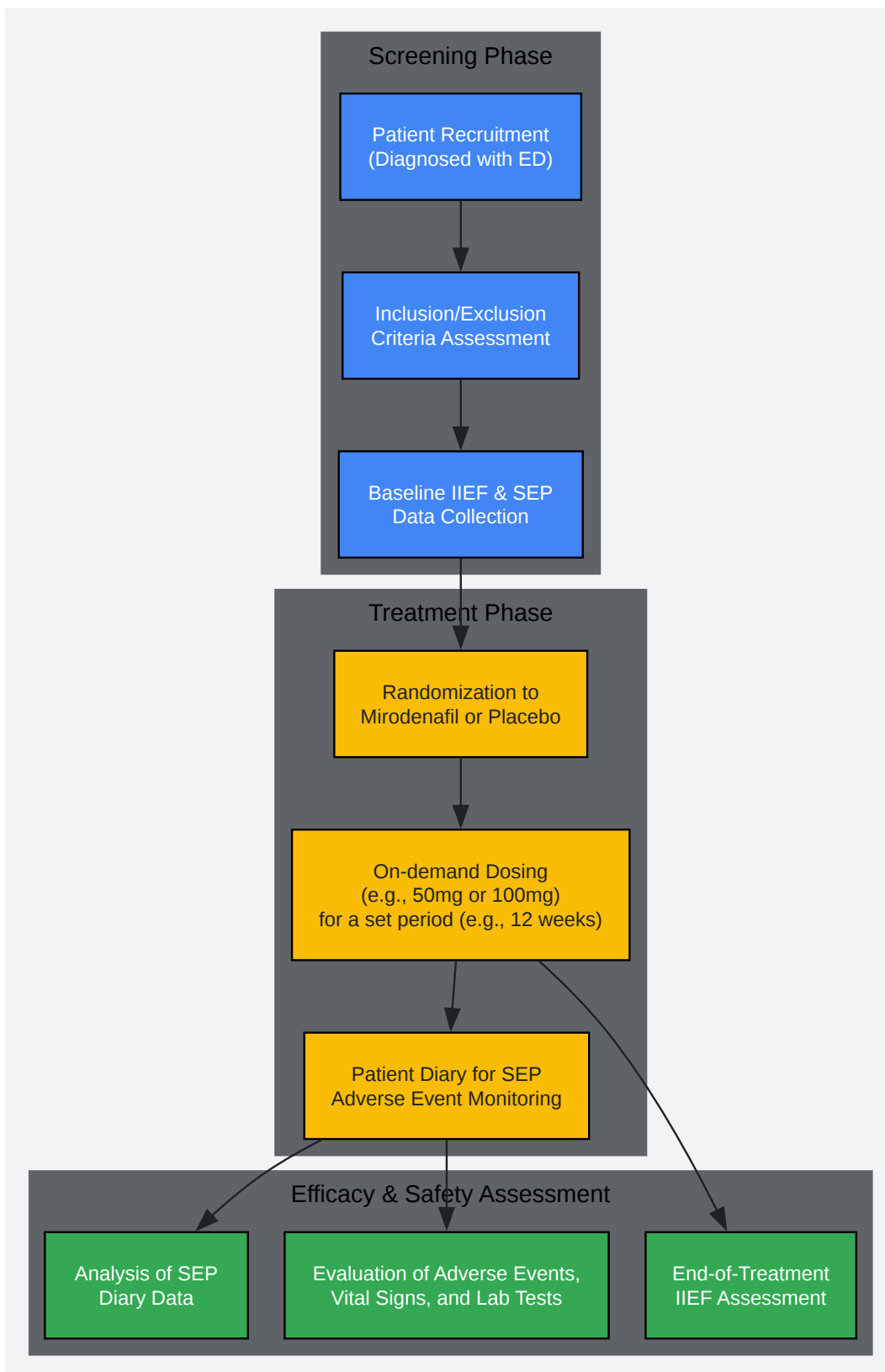
$T_{max}$ : Time to reach maximum plasma concentration;  $C_{max}$ : Maximum plasma concentration;  $t_{1/2}$ : Elimination half-life.

## Experimental Protocols

### Preclinical: Measurement of Intracavernosal Pressure (ICP) in Rats

This protocol is a standard method to assess erectile function in animal models.





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## References

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